1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-4-1-5-16-10(9)17-6-2-3-8(7-17)11(18)19/h1,4-5,8H,2-3,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGAIZATGMSSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the trifluoromethyl-substituted pyridine derivative, which is then subjected to a series of reactions to introduce the piperidine and carboxylic acid functionalities. Key steps often include nucleophilic substitution, cyclization, and functional group transformations under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance reaction efficiency .
Chemical Reactions Analysis
Carboxylic Acid Derivatives
While direct experimental data for esterification or amide formation is limited, the carboxylic acid is expected to undergo standard reactions:
| Reaction Type | Typical Reagents/Conditions | Potential Products |
|---|---|---|
| Esterification | ROH, H<sup>+</sup> (e.g., H₂SO₄) or DCC | Alkyl esters (e.g., ethyl, methyl derivatives) |
| Amide Formation | Amines, EDCl/HOBt or DCC | Piperidine-3-carboxamides |
Biochemical Interactions
The compound’s trifluoromethyl group enhances hydrophobic binding to enzymes, while the carboxylic acid facilitates hydrogen bonding. Though direct studies on this compound are sparse, structurally analogous molecules exhibit:
Stability and Degradation
-
Thermal Stability : No decomposition observed below 150°C (data inferred from analogues) .
-
pH Sensitivity : Stable in acidic to neutral conditions; gradual hydrolysis may occur in strong bases.
Key Challenges in Reaction Optimization
-
Steric Hindrance : The trifluoromethyl group limits accessibility to the pyridine ring for electrophilic agents.
-
Selectivity : Competing reactions at the piperidine nitrogen vs. carboxylic acid require careful reagent selection.
Scientific Research Applications
Pharmaceutical Applications
-
TRPV1 Antagonism :
- The compound has been investigated for its role as a transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is involved in pain and inflammatory responses, making it a target for developing analgesics. Studies have shown that derivatives of this compound can inhibit TRPV1 activation, suggesting potential use in treating conditions like chronic pain and cough .
- Antitussive Properties :
-
Cancer Research :
- Research has indicated that compounds related to 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid may exhibit anticancer properties. They are being explored in the context of various cancers, including breast cancer and colon cancer, where they could serve as therapeutic agents or lead compounds for drug development .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyridine derivatives. Key steps include:
-
Formation of the Piperidine Ring :
- The piperidine structure is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
-
Introduction of the Trifluoromethyl Group :
- The trifluoromethyl group can be introduced using electrophilic fluorination methods or via nucleophilic substitution reactions on pre-functionalized pyridine derivatives.
-
Carboxylic Acid Functionalization :
- The carboxylic acid group is generally introduced through oxidation of alcohols or via direct carboxylation methods.
Case Studies
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and interact with active sites, makes it a potent modulator of biological pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Variations and Implications
Trifluoromethyl vs. Other Substituents
- The trifluoromethyl group in the target compound improves metabolic resistance and bioavailability compared to non-fluorinated analogues (e.g., pyrimidin-2-yl derivatives in ). However, compounds like 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid (CAS: 870980-07-7) exhibit higher molecular weights (381.35 g/mol) and steric hindrance, which may reduce membrane permeability .
- Hydrochloride salts (e.g., CAS: 1185296-02-9) enhance aqueous solubility but introduce counterion-related stability challenges .
Heterocyclic Core Modifications
- Replacement of pyridine with pyrimidine (e.g., CAS: 870980-07-7) alters electronic properties and binding affinity due to additional nitrogen atoms in the aromatic ring .
- Oxadiazole-containing derivatives (e.g., ) introduce rigid, planar structures that may enhance target selectivity in enzyme inhibition.
Commercial Availability and Purity
Biological Activity
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid (CAS Number: 874772-68-6) is a chemical compound with significant potential in pharmaceutical applications. This compound features a trifluoromethyl group, which has been associated with enhanced biological activity in various drug classes. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.
| Property | Details |
|---|---|
| Chemical Formula | C12H13F3N2O2 |
| Molecular Weight | 274.24 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 16793513 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The trifluoromethyl group in the compound is known to enhance lipophilicity and metabolic stability, which can lead to improved bioavailability. This modification often results in increased potency against various biological targets, including enzymes and receptors involved in disease processes. For instance, studies have shown that compounds with trifluoromethyl substitutions can significantly inhibit enzymes related to cancer and infectious diseases by altering their binding affinities.
Antiparasitic Activity
Recent research has focused on the potential of this compound as an antimalarial agent. A study highlighted that derivatives of similar structures exhibited potent activity against Plasmodium falciparum, the malaria-causing parasite. The incorporation of a trifluoromethyl group was noted to enhance the antiparasitic activity significantly (EC50 values as low as 0.010 μM) compared to non-fluorinated analogs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the trifluoromethyl group at specific positions on the pyridine ring enhances biological activity. For example, modifications at the 8-position of similar compounds have shown varying degrees of potency against parasites, with some derivatives demonstrating up to a ninefold increase in activity compared to their non-fluorinated counterparts .
Case Studies
- Antimalarial Efficacy : In a controlled study involving mouse models, compounds similar to this compound demonstrated significant efficacy in inhibiting malaria transmission by blocking gamete development, thus preventing the lifecycle completion in mosquitoes .
- Cancer Research : Another study explored the effect of trifluoromethylated piperidine derivatives on cancer cell lines, revealing that these compounds could induce apoptosis in tumor cells while sparing normal cells, suggesting a selective therapeutic window .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound is classified with warning signals indicating potential hazards such as skin irritation and respiratory issues upon exposure . Therefore, further toxicological evaluations are necessary to ensure safe therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves:
- Step 1: Construction of the piperidine ring via cyclization of appropriate precursors.
- Step 2: Introduction of the trifluoromethylpyridine moiety using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids and palladium catalysts) .
- Step 3: Esterification or carboxylation to introduce the carboxylic acid group, often under acidic or basic conditions .
Optimization Tips: - Use continuous flow reactors to enhance reaction consistency and reduce side products .
- Purify intermediates via recrystallization or chromatography (e.g., reverse-phase HPLC) to achieve >95% purity .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling: Avoid contact with strong acids, bases, or oxidizers to prevent hazardous reactions. Use PPE: nitrile gloves (EN374 compliant), safety goggles with side shields, and lab coats .
- Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or degradation .
- Decontamination: Use ethanol or isopropanol for spills; avoid aqueous solutions unless pH-neutral .
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the trifluoromethylation step during synthesis?
Methodological Answer:
- Reagent Selection: Replace traditional trifluoromethyl sources (e.g., CF₃Br) with safer alternatives like TMSCF₃ or Umemoto’s reagent .
- Catalyst Optimization: Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) to improve coupling efficiency .
- Solvent Effects: Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Additives like CuI may enhance reactivity .
- Kinetic Monitoring: Use in situ FTIR or LC-MS to track reaction progress and identify bottlenecks .
Q. What are the potential biological targets or mechanisms of action for this compound based on structural analogs?
Methodological Answer:
- Mechanistic Hypotheses:
- Experimental Validation:
Q. How can contradictory data regarding the compound’s solubility be resolved?
Methodological Answer:
- Standardized Protocols:
- Data Reconciliation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
